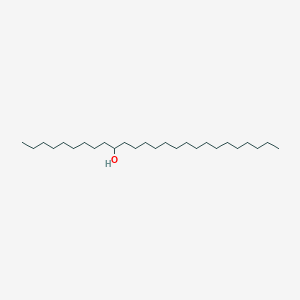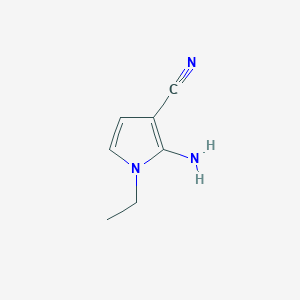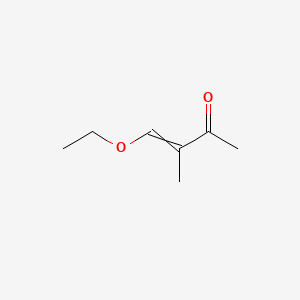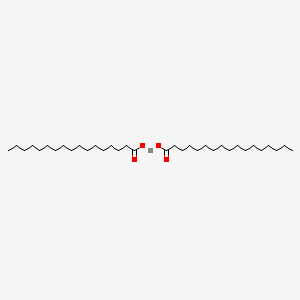
4-chloro-3-chlorosulfonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3-chlorosulfonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is a complex organic compound characterized by the presence of chlorine and sulfonyl groups attached to a cyclohexa-1,3,5-triene ring. This compound is notable for its isotopic labeling with carbon-13, which makes it valuable in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-chlorosulfonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid typically involves multiple steps, starting from a suitably substituted benzene derivative. The chlorination and sulfonylation reactions are carried out under controlled conditions to ensure the selective introduction of chlorine and sulfonyl groups at the desired positions on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonylation processes, utilizing advanced reactors and purification systems to achieve high yields and purity. The use of isotopically labeled carbon-13 requires specialized facilities to incorporate the isotope efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-3-chlorosulfonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter the sulfonyl group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
4-chloro-3-chlorosulfonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is used in various scientific research fields, including:
Chemistry: As a labeled compound, it is used in studies involving reaction mechanisms and kinetics.
Biology: The compound’s isotopic labeling makes it useful in tracing metabolic pathways and studying enzyme interactions.
Medicine: It can be used in the development of diagnostic agents and therapeutic compounds.
Industry: The compound is employed in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-chloro-3-chlorosulfonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and sulfonyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The isotopic labeling with carbon-13 allows for detailed studies of these interactions using techniques like nuclear magnetic resonance (NMR) spectroscopy.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-3-chlorosulfonylbenzoic acid: Similar in structure but lacks the isotopic labeling.
4-chloro-3-sulfamoylbenzoic acid: Contains a sulfamoyl group instead of a sulfonyl group.
4-chloro-3-nitrobenzoic acid: Features a nitro group instead of a sulfonyl group.
Uniqueness
The uniqueness of 4-chloro-3-chlorosulfonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid lies in its isotopic labeling with carbon-13, which provides valuable insights into chemical and biological processes that are not possible with non-labeled compounds. This makes it a powerful tool in research and development across various scientific disciplines.
Propriétés
Formule moléculaire |
C7H4Cl2O4S |
|---|---|
Poids moléculaire |
261.03 g/mol |
Nom IUPAC |
4-chloro-3-chlorosulfonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |
InChI |
InChI=1S/C7H4Cl2O4S/c8-5-2-1-4(7(10)11)3-6(5)14(9,12)13/h1-3H,(H,10,11)/i1+1,2+1,3+1,4+1,5+1,6+1 |
Clé InChI |
LYBQQYNSZYSUMT-IDEBNGHGSA-N |
SMILES isomérique |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1C(=O)O)S(=O)(=O)Cl)Cl |
SMILES canonique |
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B13835309.png)




![2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline](/img/structure/B13835332.png)

![9-hydroxybenzo[de]isochromen-1(3H)-one](/img/structure/B13835345.png)

